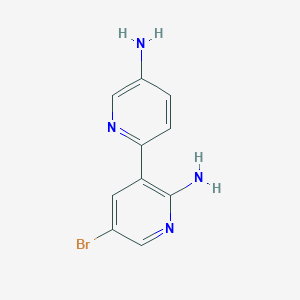
3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is a heterocyclic compound that contains both bromine and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The bromine and amine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-aminopyridine: Similar structure but lacks the additional amine group on the pyridine ring.
2-Amino-5-bromopyridine: Similar structure but with the bromine and amine groups in different positions.
5-Aminopyridin-2-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(5-Aminopyridin-2-yl)-5-bromopyridin-2-amine is unique due to the presence of both bromine and amine groups on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form complex structures makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H9BrN4 |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
3-(5-aminopyridin-2-yl)-5-bromopyridin-2-amine |
InChI |
InChI=1S/C10H9BrN4/c11-6-3-8(10(13)15-4-6)9-2-1-7(12)5-14-9/h1-5H,12H2,(H2,13,15) |
InChI-Schlüssel |
XUIRHBXMVHJMOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















